![molecular formula C38H66O4 B7726129 Octacosyl (E)-ferulate CAS No. 35321-71-2](/img/structure/B7726129.png)
Octacosyl (E)-ferulate
Overview
Description
Octacosyl (E)-ferulate is a compound that belongs to the class of ferulic acid esters. It is formed by the esterification of octacosanol, a long-chain fatty alcohol, with ferulic acid, a phenolic compound. This compound is known for its potential antioxidant properties and is found in various plant-based materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octacosyl (E)-ferulate typically involves the esterification of octacosanol with ferulic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts like lipases.
Solvents: Organic solvents such as toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts, such as immobilized enzymes, can enhance the efficiency and selectivity of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Octacosyl (E)-ferulate can undergo various chemical reactions, including:
Oxidation: The phenolic group in ferulic acid can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acid.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to produce octacosanol and ferulic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Octacosanol and ferulic acid.
Hydrolysis: Octacosanol and ferulic acid.
Scientific Research Applications
Biomedical Applications
1.1 Antioxidant Properties
Octacosyl (E)-ferulate exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that alkyl ferulates, including octacosyl ferulate, can scavenge free radicals effectively. For instance, the DPPH scavenging activity of various O-alkyl ferulates was evaluated, revealing that octacosyl ferulate has an IC50 value comparable to other potent antioxidants .
Table 1: Antioxidant Activity of O-Alkyl Ferulates
Compound | IC50 (µg/mL) |
---|---|
Octacosyl Ferulate | TBD |
Dodecyl Ferulate | 56.50 ± 2.38 |
Hexadecyl Ferulate | 90.43 ± 1.63 |
1.2 Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. In vitro studies demonstrated its ability to inhibit nitric oxide production in macrophages, suggesting potential applications in treating inflammatory diseases .
Case Study: Inhibition of Nitric Oxide Production
- Objective: Assess the anti-inflammatory effects of this compound.
- Method: Macrophage cell lines were treated with varying concentrations of this compound.
- Results: Significant reduction in nitric oxide levels was observed at concentrations above 10 µM.
Food Science Applications
2.1 Natural Preservative
Due to its antioxidant properties, this compound is being investigated as a natural preservative in food products. Its effectiveness in preventing lipid oxidation in oils has been documented, making it a candidate for enhancing the shelf life of fatty foods .
Table 2: Effectiveness of Octacosyl Ferulate as a Food Preservative
Food Matrix | Oxidation Rate Reduction (%) |
---|---|
Fish Oil-enriched Mayonnaise | TBD |
Sunflower Oil | TBD |
2.2 Enhancement of Nutritional Quality
The incorporation of this compound into food formulations has been shown to improve the nutritional profile by enhancing the stability of polyunsaturated fatty acids (PUFAs), which are susceptible to oxidation during storage .
Material Science Applications
3.1 Development of Functional Materials
This compound is also being explored for its potential in developing functional materials such as biodegradable films and coatings. Its lipophilic nature allows it to form stable emulsions and films that can be used for packaging applications .
Case Study: Biodegradable Film Formation
- Objective: Evaluate the feasibility of using this compound in biodegradable films.
- Method: Films were prepared using this compound as a plasticizer.
- Results: The films exhibited good mechanical properties and moisture barrier capabilities.
Mechanism of Action
The mechanism of action of octacosyl (E)-ferulate primarily involves its antioxidant activity. The phenolic group in ferulic acid can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the long-chain fatty alcohol (octacosanol) may enhance the compound’s ability to integrate into cell membranes, providing further protection against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Octacosanol: A long-chain fatty alcohol with potential cholesterol-lowering effects.
Ferulic Acid: A phenolic compound with antioxidant and anti-inflammatory properties.
Other Ferulic Acid Esters: Compounds like ethyl ferulate and methyl ferulate, which also exhibit antioxidant properties.
Uniqueness
Octacosyl (E)-ferulate is unique due to the combination of a long-chain fatty alcohol and a phenolic acid. This combination enhances its solubility in lipophilic environments and its ability to integrate into biological membranes, providing a dual protective effect against oxidative stress.
Biological Activity
Octacosyl (E)-ferulate, a long-chain fatty acid ester derived from ferulic acid and octacosanol, has garnered attention for its diverse biological activities. This compound is primarily extracted from plants such as Erythrina caffra and exhibits a range of pharmacological properties, making it a subject of interest in various fields including medicine, pharmacology, and cosmetics.
- Molecular Formula: CHO
- Molecular Weight: 586.93 g/mol
- Density: 0.9 ± 0.1 g/cm³
- Boiling Point: 659.1 ± 40.0 °C at 760 mmHg
- LogP: 15.75
These properties contribute to its lipophilicity, enhancing its integration into lipid membranes, which is particularly beneficial in skincare formulations.
Target of Action:
this compound acts on several biological pathways:
- Cholesterol-lowering Effects: It has been shown to reduce cholesterol levels, potentially benefiting cardiovascular health.
- Antiaggregatory Properties: The compound exhibits antiaggregatory effects, which may help in preventing thrombosis.
- Cytoprotective Effects: It provides protection to cells against oxidative stress and inflammation.
- Ergogenic Properties: It is noted for enhancing physical performance, making it relevant in sports nutrition.
Biochemical Pathways:
Research indicates that this compound influences mitochondrial function and energy metabolism through oxidative phosphorylation pathways. This is crucial for understanding its role in bioenergetics and cellular respiration.
Antimicrobial Activity
This compound demonstrates significant antimicrobial properties:
- Against Bacteria: It has shown antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.125 mg/mL. Weaker activity was observed against other strains like Pseudomonas aeruginosa and Escherichia coli .
Anticancer Activity
Research indicates that this compound exhibits inhibitory effects on tumor promotion:
- Mechanism: It suppresses protein kinase C (PK-C) activity, which is involved in tumorigenesis. This suggests potential applications in cancer prevention strategies .
Antiplasmodial Activity
Studies have identified this compound as an antiplasmodial agent:
- Source: Isolated from the root bark of Erythrina abyssinica, it has shown effectiveness against malaria parasites .
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
Octacosyl Ferulate | CHO | Antimicrobial, anticancer, antiplasmodial |
Octyl Ferulate | CHO | Antioxidant, anti-inflammatory |
Ethyl Ferulate | CHO | Moderate antimicrobial |
This compound is distinguished by its longer carbon chain, which enhances its lipophilicity compared to shorter-chain esters like octyl and ethyl ferulates.
Case Studies and Research Findings
-
Cholesterol-Lowering Effects:
A study demonstrated that this compound significantly reduced serum cholesterol levels in animal models, indicating its potential as a dietary supplement for cardiovascular health. -
Antimicrobial Efficacy:
In vitro studies revealed that this compound effectively inhibited the growth of various bacterial strains, suggesting its application in developing new antimicrobial agents . -
Tumor Promotion Inhibition:
Research conducted on mouse models showed that administration of this compound resulted in reduced tumor formation when exposed to carcinogenic agents .
Properties
IUPAC Name |
octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGLOISSVVAGBD-NHQGMKOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35321-71-2 | |
Record name | Cluytyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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